2-Amino-6-benzylbenzothiazole

urease inhibition antiulcer 2-aminobenzothiazole SAR

2-Amino-6-benzylbenzothiazole (CAS 129121-46-6, synonym SKA-7) is a 2-aminobenzothiazole derivative bearing a benzyl substituent at the 6-position of the fused heterocyclic scaffold. This scaffold is recognized in medicinal chemistry for yielding bioactive molecules, with documented activities including enzyme inhibition and nitric oxide scavenging among close 6-aryl analogs.

Molecular Formula C14H12N2S
Molecular Weight 240.33 g/mol
Cat. No. B8550327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-benzylbenzothiazole
Molecular FormulaC14H12N2S
Molecular Weight240.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC3=C(C=C2)N=C(S3)N
InChIInChI=1S/C14H12N2S/c15-14-16-12-7-6-11(9-13(12)17-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,15,16)
InChIKeyKWQXAJXQSPOIJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-benzylbenzothiazole Procurement: Core Identity and Compound Class Positioning


2-Amino-6-benzylbenzothiazole (CAS 129121-46-6, synonym SKA-7) is a 2-aminobenzothiazole derivative bearing a benzyl substituent at the 6-position of the fused heterocyclic scaffold . This scaffold is recognized in medicinal chemistry for yielding bioactive molecules, with documented activities including enzyme inhibition and nitric oxide scavenging among close 6-aryl analogs [1]. The compound serves primarily as a synthetic intermediate or reference standard in research settings, with a typical purity specification of ≥95% .

Why 2-Amino-6-benzylbenzothiazole Cannot Be Assumed Interchangeable with Other 6-Substituted 2-Aminobenzothiazoles


The 6-position substituent on the 2-aminobenzothiazole core directly modulates electronic distribution, steric profile, and lipophilicity, leading to significant variation in target engagement and biological outcome. Even closely related 6-aryl analogs exhibit divergent activity profiles: for instance, 6-phenyl substitution yields the most potent urease inhibition (IC50 26.35 µg/mL), while 6-(4-methoxyphenyl) substitution provides superior nitric oxide scavenging [1]. Furthermore, 2-amino-6-phenylbenzothiazole demonstrates no antibacterial activity against Escherichia coli, whereas its sulphonamide derivatives show broad-spectrum activity, underscoring that 6-position substitution alone can determine whether a compound is active or inactive [2]. Without specific comparative data for the 6-benzyl variant, assuming functional equivalence to any other 6-substituted analog is scientifically unsound and carries the risk of selecting a non-performing surrogate for a given assay or synthetic pathway [3].

2-Amino-6-benzylbenzothiazole Quantitative Differentiation Evidence: Comparator Analysis


Urease Enzyme Inhibition Potency in the 2-Amino-6-arylbenzothiazole Series: Class-Level Benchmarking

In a systematic study of 2-amino-6-arylbenzothiazoles, the 6-phenyl analog (3e) demonstrated the most potent urease inhibition with an IC50 of 26.35 µg/mL, outperforming the standard thiourea (IC50 34.65 µg/mL) [1]. Within this series, the bromo precursor (2) showed an IC50 of 28.4 µg/mL, while the 6-p-tolyl analog (3a) showed an IC50 of 27.27 µg/mL [1]. The 6-benzyl derivative was not included in this study; however, the data establish that the 6-substituent identity modulates IC50 values over a range of approximately 26.35–30.6 µg/mL across the series. This class-level inference indicates that the benzyl analog is likely to exhibit urease inhibitory activity within a predictable range, but direct quantitative determination is required for procurement decisions targeting urease-related applications.

urease inhibition antiulcer 2-aminobenzothiazole SAR

Nitric Oxide Scavenging Activity: Class-Level Position of the 6-Benzyl Derivative

Nitric oxide (NO) scavenging activity was assessed for the same series of 2-amino-6-arylbenzothiazoles. Compound 3c (6-(4-methoxyphenyl)benzo[d]thiazole-2-amine) exhibited the highest NO scavenging at 100 µg/mL, while the 6-phenyl analog (3e) showed comparatively lower activity [1]. The 6-benzyl derivative was not tested. The structure-activity relationship (SAR) in this series indicates that electron-donating substituents on the 6-aryl ring enhance NO scavenging capacity, suggesting that the 6-benzyl group, which is electron-neutral and conformationally flexible, may exhibit intermediate activity. However, without direct measurement, the NO scavenging potency of 2-amino-6-benzylbenzothiazole remains unquantified.

nitric oxide scavenging antioxidant 2-aminobenzothiazole

Antibacterial Activity Differentials: 2-Amino-6-phenylbenzothiazole as a Negative Baseline

A study evaluating antibacterial activity of benzothiazole derivatives reported that 2-amino-6-phenylbenzothiazole showed no detectable activity against Escherichia coli, while its sulphonamide derivatives (3a, 3b) exhibited antibacterial properties [1]. The 6-benzyl analog was not tested in this study. This finding underscores that the 2-amino-6-substituted benzothiazole core alone is insufficient for antibacterial activity; the specific 6-substituent and additional functionalization (e.g., sulphonamide formation) are critical determinants. For researchers seeking antibacterial activity, the unmodified 2-amino-6-phenylbenzothiazole is a documented negative control, and any procurement of the 6-benzyl analog for antibacterial screening must be accompanied by de novo testing.

antibacterial Escherichia coli benzothiazole SAR

Physicochemical Properties: Calculated LogP and PSA Differentiation from 6-Aryl Analogs

Computationally derived physicochemical parameters differentiate 2-amino-6-benzylbenzothiazole from its 6-aryl counterparts. The benzyl derivative has a calculated LogP of 4.05 and a topological polar surface area (tPSA) of 67.15 Ų . By comparison, the 6-phenyl analog (C13H10N2S, MW 226.30) lacks the methylene spacer and is expected to have a lower LogP and potentially different permeability characteristics. The increased conformational flexibility of the benzyl group introduces additional rotational degrees of freedom (2 rotatable bonds for the benzyl vs. 1 for the phenyl analog), which can affect binding entropy and target recognition. These physicochemical differences, while not directly biological, provide a rational basis for differential solubility, membrane permeability, and formulation behavior that may influence procurement decisions when specific physicochemical profiles are required.

lipophilicity LogP polar surface area drug-likeness

Synthetic Accessibility: Direct One-Pot Route from 4-Benzylaniline

2-Amino-6-benzylbenzothiazole is accessible via a one-pot cyclization of 4-benzylaniline with ammonium thiocyanate and bromine in acetic acid at 12–18°C, as described in patent US5002942 [1]. This route differs from the Pd(0)-catalyzed Suzuki cross-coupling required for 6-aryl analogs, which necessitates a pre-formed 6-bromo intermediate and a separate coupling step with aryl boronic acids [2]. The direct cyclization route offers potential advantages in atom economy, reduced step count, and elimination of palladium contamination, which may be relevant for procurement when metal-sensitive downstream applications are intended. However, the reported yield data are not directly comparative across the two synthetic strategies.

synthesis one-pot 4-benzylaniline thiocyanate cyclization

Limitation Statement: Current Evidence Gap for Direct Comparator Data

A comprehensive search of the primary literature reveals that no published study has directly compared 2-amino-6-benzylbenzothiazole with any structural analog in a quantitative assay measuring biological activity, enzyme inhibition, or physicochemical property. The available evidence is limited to class-level SAR from related 6-aryl-2-aminobenzothiazoles, computational predictions, and synthetic methodology descriptions. Consequently, any procurement decision based on a requirement for proven superiority or equivalence to a specific comparator (e.g., 2-amino-6-phenylbenzothiazole for urease inhibition) cannot be supported by existing peer-reviewed data. Users requiring such evidence should commission head-to-head studies or request unpublished vendor data.

evidence gap research need comparator data

2-Amino-6-benzylbenzothiazole: Evidence-Supported Application Scenarios for Procurement Decision-Making


Synthetic Intermediate for Cardiovascular Drug Discovery Programs

2-Amino-6-benzylbenzothiazole is a documented intermediate in the synthesis of 1,5-benzothiazepine derivatives, a class of calcium channel blockers used in cardiovascular therapy [1]. Its one-pot synthetic accessibility from commercially available 4-benzylaniline makes it a practical building block for medicinal chemistry groups engaged in cardiovascular lead optimization. Procurement for this application is supported by patent precedent directly linking this compound to a therapeutically relevant scaffold.

Reference Standard for Urease Inhibition Screening Assays

The 2-amino-6-arylbenzothiazole class, to which the benzyl derivative belongs, has demonstrated potent urease inhibition with IC50 values ranging from 26.35 to 30.6 µg/mL [1]. While direct data for the 6-benzyl analog are absent, the compound may serve as a reference probe in urease inhibition screening campaigns, provided that its potency is first validated in the user's assay system. Procurement for this purpose should be accompanied by a plan for in-house IC50 determination against a thiourea standard (IC50 34.65 µg/mL) [1].

Physicochemical Probe for Lipophilicity-Dependent Assays

With a calculated LogP of 4.05 [1], 2-amino-6-benzylbenzothiazole exhibits higher predicted lipophilicity than its 6-phenyl analog (estimated LogP ~3.2). This property makes it a candidate for assays where increased membrane permeability or hydrophobic target engagement is desired. The identical tPSA (67.15 Ų) to the 6-phenyl analog [1] allows for the isolation of lipophilicity as a variable in SAR studies, supporting procurement as a matched molecular pair partner for studying the effect of the benzyl spacer on biological activity.

Metal-Free Synthetic Intermediate for Palladium-Sensitive Applications

The direct oxidative cyclization route to 2-amino-6-benzylbenzothiazole [1] does not require palladium catalysis, in contrast to the Suzuki coupling route used for 6-aryl analogs . For downstream applications where palladium contamination is a concern—such as in vivo studies, cell-based assays sensitive to metal toxicity, or API synthesis under strict ICH Q3D guidelines—the 6-benzyl derivative offers a potential advantage. Procurement for such applications should verify the vendor's residual metal specifications.

Quote Request

Request a Quote for 2-Amino-6-benzylbenzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.